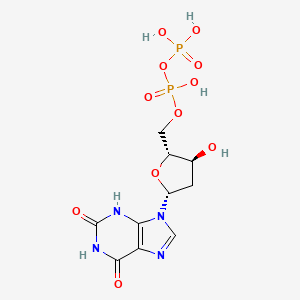
dXDP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DXDP is a purine ribonucleoside diphosphate.
Applications De Recherche Scientifique
Unique Mechanism of DXP Synthase : DXP synthase, a thiamine diphosphate (ThDP)-dependent enzyme, exhibits a unique kinetic mechanism. This aspect is significant for developing new anti-infective agents, as targeting this mechanism could lead to novel treatments for infections caused by human pathogens (Brammer Basta, Smith, Wade, & Meyers, 2011).
DXP Synthase as an Antibacterial Target : Research has shown that inhibiting DXP synthase, which plays a crucial role in the formation of DXP, is an attractive strategy for developing new antibiotics. This enzyme's unique random sequential mechanism, different from other ThDP-dependent enzymes, makes it an ideal target for bisubstrate inhibitors (Bartee & Freel Meyers, 2018).
Inhibition Strategies for DXP Synthase : The development of inhibitors targeting DXP synthase's unique mechanism has been explored. For instance, certain bisubstrate inhibitors, designed to exploit the enzyme's ternary complex formation, have shown promising results in selectively inhibiting DXP synthase over mammalian enzymes (Patel, Nemeria, Brammer Basta, Freel Meyers, & Jordan, 2012).
Challenges in Inhibitor Development : The development of selective DXP synthase inhibitors is challenging due to the enzyme's large active site and unique mechanism. However, studies on alkylacetylphosphonates have shown that they can inhibit DXP synthase selectively, offering insights for future antimicrobial screening and drug development (Sanders et al., 2017).
Structural Analysis for Drug Design : X-ray crystallography has been utilized to elucidate the structural details of enzyme-bound intermediates along the DXP synthase reaction pathway. This information is critical for designing selective inhibitors and understanding the enzyme's function (Chen, DeColli, Freel Meyers, & Drennan, 2019).
Propriétés
Nom du produit |
dXDP |
|---|---|
Formule moléculaire |
C10H14N4O11P2 |
Poids moléculaire |
428.19 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14N4O11P2/c15-4-1-6(14-3-11-7-8(14)12-10(17)13-9(7)16)24-5(4)2-23-27(21,22)25-26(18,19)20/h3-6,15H,1-2H2,(H,21,22)(H2,18,19,20)(H2,12,13,16,17)/t4-,5+,6+/m0/s1 |
Clé InChI |
ALCPNMZQIUFCEL-KVQBGUIXSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




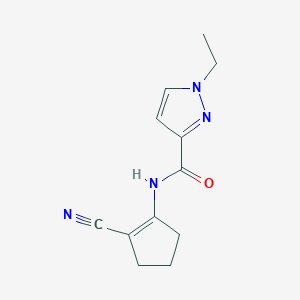
![2-Bromo-1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B1201477.png)
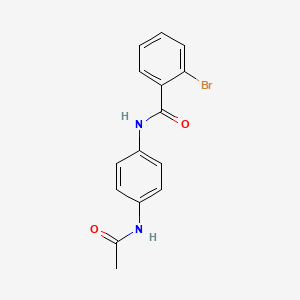
![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)

![7-Bromobenz[a]anthracene](/img/structure/B1201482.png)
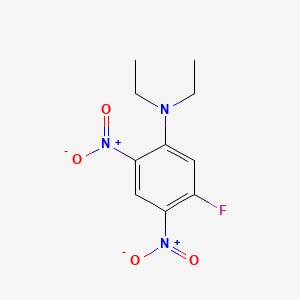
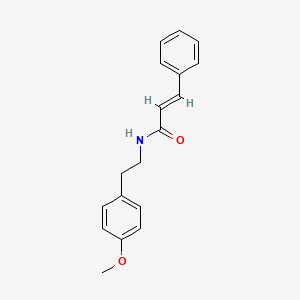

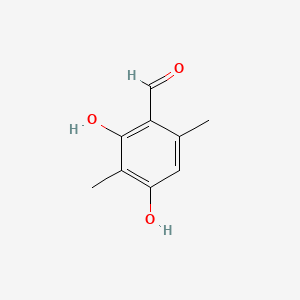
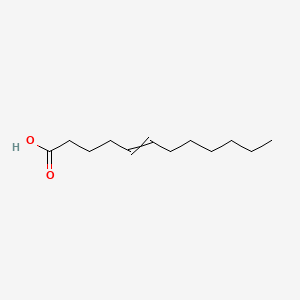
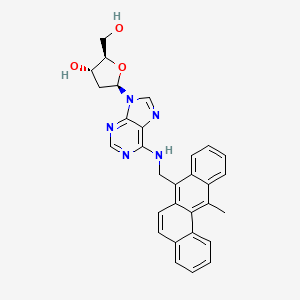
![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)